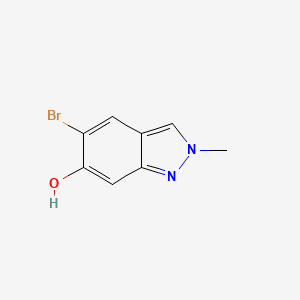
5-Bromo-2-methyl-2H-indazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-2H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2H-indazol-6-ol typically involves the formation of the indazole core followed by bromination and methylation. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by selective bromination at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions . Methylation at the 2-position can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Catalysts and solvents are chosen to minimize byproducts and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2H-indazol-6-ol undergoes various chemical reactions, including:
Substitution: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced forms such as 5-Bromo-2-methyl-2H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-methyl-2H-indazol-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2H-indazol-6-ol involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include the inhibition of kinase activity, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-indazol-6-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-2-methyl-2H-indazol-6-ol: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
5-Bromo-2-methyl-2H-indazol-6-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-2-methylindazol-6-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-5-2-6(9)8(12)3-7(5)10-11/h2-4,12H,1H3 |
InChI Key |
TWNDCMIQVLUIPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















